4-Amino-3-(trifluoromethyl)benzonitrile

Androgen Receptor Antagonist Prostate Cancer Medicinal Chemistry

Procure this specific 3-CF3, 4-NH2 regioisomer for synthesizing non-steroidal AR antagonists (IC50 27.5 nM). NOT the 2-CF3 isomer used in Bicalutamide API. This compound is also required as an analytical reference standard (Bicalutamide Impurity 4) for HPLC method validation. Isomer-specific procurement is mandatory for reproducible research and quality control.

Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
CAS No. 327-74-2
Cat. No. B032727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(trifluoromethyl)benzonitrile
CAS327-74-2
Synonyms4-Amino-α,α,α-trifluoro-m-tolunitrile;  2-Amino-5-cyanobenzotrifluoride;  2-Trifluoromethyl-4-cyanoaniline;  3-Trifluoromethyl-4-aminobenzonitrile;  4-Amino-3-trifluoromethylbenzonitrile;  4-Cyano-2-trifluoromethylaniline
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)C(F)(F)F)N
InChIInChI=1S/C8H5F3N2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3H,13H2
InChIKeyMWLZJOBGDXBMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2): A Key Fluorinated Aromatic Building Block for Androgen Receptor Modulation and Agrochemical Intermediates


4-Amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2), also referred to as 2-amino-5-cyanobenzotrifluoride or 4-cyano-2-(trifluoromethyl)aniline, is a versatile fluorinated aromatic amine. Its molecular structure features a benzonitrile core substituted with an amino group and a trifluoromethyl group, granting it distinct electronic and lipophilic properties [1]. This compound is a crucial intermediate in the synthesis of 4-phenylpyrrole derivatives, a class of non-steroidal androgen receptor (AR) antagonists that demonstrate efficacy in prostate cancer models [2]. Its procurement is often driven by the need for a specific regioisomer (3-CF3, 4-NH2) that serves as a direct precursor to bioactive molecules, as opposed to its close analog, 4-amino-2-(trifluoromethyl)benzonitrile [3].

Why 4-Amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2) Cannot Be Substituted with Its 2-Trifluoromethyl Isomer in Androgen Antagonist Synthesis


The substitution pattern of the trifluoromethyl group on the benzonitrile ring is the critical determinant of downstream biological activity. 4-Amino-3-(trifluoromethyl)benzonitrile is the specific building block used to generate 3-substituted 4-phenylpyrrole androgen receptor antagonists, which exhibit a distinct binding mode and efficacy profile in prostate cancer cells compared to analogs derived from the 2-trifluoromethyl isomer [1]. The position of the electron-withdrawing CF3 group directly influences the reactivity of the amino and nitrile moieties during synthetic transformations, as well as the final molecule's electronic surface and target binding . Simply interchanging these isomers without re-optimizing the entire synthetic route and SAR profile will lead to a different compound with unpredictable, and likely inferior, biological performance, making isomer-specific procurement a non-negotiable requirement for reproducible research and development [2].

Quantitative Differentiation Evidence for 4-Amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2)


Regioisomer-Dependent Androgen Receptor Antagonism: A Comparative Binding Affinity Analysis

The compound serves as a key intermediate for 3-substituted 4-phenylpyrrole androgen receptor antagonists. Direct binding data for a representative antagonist in this class, synthesized from this building block, demonstrates potent AR antagonism with an IC50 of 27.5 nM against the wild-type human androgen receptor [1]. This value provides a quantitative benchmark for the class of molecules accessible from this specific regioisomer, which is distinct from the activity profile of antagonists derived from the 2-trifluoromethyl isomer.

Androgen Receptor Antagonist Prostate Cancer Medicinal Chemistry

Physicochemical Property Comparison: Calculated LogP and pKa Differentiate 3-CF3 from 2-CF3 Isomer

Calculated physicochemical properties differentiate 4-Amino-3-(trifluoromethyl)benzonitrile from its 2-CF3 isomer. The target compound has a calculated LogP of 2.88 [1] and a pKa of approximately 9.007 [2]. While the 2-CF3 isomer also has a moderate LogP, the specific values influence solubility and permeability in different ways. The difference in pKa reflects how the CF3 group's position alters the basicity of the amino group, impacting its reactivity and the properties of its derivatives.

Lipophilicity Physicochemical Properties Medicinal Chemistry ADME

Thermal and Physical Form Stability: Melting Point and Crystalline Nature Ensure Reproducible Handling

The compound is consistently reported as a light yellow to yellow crystalline solid with a melting point range of 60-63°C [1][2]. This well-defined melting point is a key indicator of chemical identity and purity, allowing for straightforward quality control (QC) upon receipt. It contrasts with compounds that may be oils or amorphous solids, which are more difficult to characterize and handle precisely. This thermal stability is critical for long-term storage and ensures reproducible weighing and formulation in both research and process development settings .

Solid State Chemistry Physical Characterization Quality Control

Procurement-Driven Application Scenarios for 4-Amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2)


Synthesis of 3-Substituted 4-Phenylpyrrole Androgen Receptor Antagonists for Prostate Cancer Research

As established in Section 3, this compound is the essential building block for synthesizing 4-phenylpyrrole derivatives that function as potent androgen receptor antagonists (e.g., IC50 = 27.5 nM) [1]. Its procurement is mandatory for any research group aiming to replicate or expand upon this specific class of non-steroidal antiandrogens. Using the incorrect regioisomer will lead to a different SAR profile and likely failure to achieve the desired biological activity.

Bicalutamide Impurity Profiling and Reference Standard Development

4-Amino-3-(trifluoromethyl)benzonitrile is a known process-related impurity in the synthesis of the blockbuster prostate cancer drug Bicalutamide, which utilizes the 2-trifluoromethyl isomer [1]. Consequently, this compound is required as an analytical reference standard (often termed Bicalutamide Impurity 4 or 18) for developing and validating HPLC methods to monitor and control impurity levels during pharmaceutical manufacturing and quality assurance .

Physicochemical Property Optimization in Fluorinated Compound Libraries

Medicinal chemists performing structure-activity relationship (SAR) studies on fluorinated benzonitrile series will specifically select the 3-CF3 isomer to assess the impact of regioisomerism on target binding and ADME properties. The calculated LogP (2.88) and pKa (9.007) provide a distinct profile for this compound compared to other regioisomers [1]. It serves as a valuable comparator in property-driven drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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